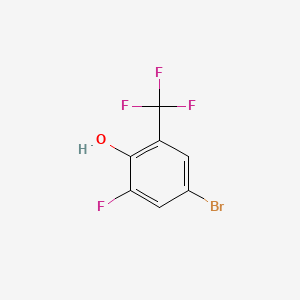

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJWBFQGKNTKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269022 | |

| Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224604-17-4 | |

| Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol CAS number

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

CAS Number: 1224604-17-4

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic building block essential for advanced chemical synthesis. We will explore its physicochemical properties, outline a representative synthetic methodology, and delve into its critical applications, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate. The strategic arrangement of its bromo, fluoro, and trifluoromethyl substituents offers a unique combination of reactivity and property-enhancing features, making it a valuable component in the design of novel bioactive molecules.

Introduction: A Strategically Designed Synthetic Intermediate

This compound is a halogenated phenol derivative whose structure is engineered for versatility in organic synthesis. The convergence of three distinct halogen-containing functional groups on a single phenolic ring makes it a compound of significant interest.

-

The Trifluoromethyl (-CF₃) Group : This moiety is a cornerstone of modern medicinal chemistry, known to significantly enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity. Its strong electron-withdrawing nature also influences the acidity of the adjacent phenolic proton.

-

The Bromo (Br) Group : Positioned para to the hydroxyl group, the bromine atom serves as a versatile synthetic handle. It is an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular scaffolds.

-

The Fluoro (F) Group : The presence of fluorine can subtly modulate the electronic properties and conformation of the molecule. In drug design, fluorine substitution is a well-established strategy for blocking metabolic hotspots and improving pharmacokinetic profiles.

The combination of these features makes this phenol an invaluable precursor for creating advanced materials and biologically active compounds, including enzyme inhibitors and receptor modulators.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are summarized below. This data is critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 1224604-17-4 | |

| Molecular Formula | C₇H₃BrF₄O | |

| Molecular Weight | 258.998 g/mol | |

| Boiling Point | 181.5 ± 35.0 °C at 760 mmHg (Predicted) | |

| Purity (Typical) | ≥95% | |

| MDL Number | MFCD16295240 | |

| InChI Key | ASJWBFQGKNTKGX-UHFFFAOYSA-N |

While specific experimental spectra are proprietary to manufacturers, comprehensive analytical data including NMR spectroscopy and computational chemical data are typically available to confirm structure and purity. Predicted Collision Cross Section (CCS) data can also be found in public databases, which is valuable for mass spectrometry-based analysis.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound typically involves the selective bromination of a suitable precursor, 2-fluoro-6-(trifluoromethyl)phenol. The electron-donating hydroxyl group directs electrophilic substitution to the ortho and para positions. As the ortho positions are sterically hindered by the bulky -CF₃ group and the fluorine atom, bromination occurs preferentially at the para position.

Below is a representative, field-proven protocol adapted from standard methodologies for the electrophilic bromination of activated phenolic rings.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

-

Reaction Setup : Dissolve 1.0 equivalent of 2-fluoro-6-(trifluoromethyl)phenol in a suitable inert solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C. Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of poly-brominated side products.

-

Bromine Addition : Slowly add 1.0-1.05 equivalents of bromine (Br₂), dissolved in a small amount of DCM, to the stirred solution dropwise via an addition funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Reaction Progression : After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Subsequently, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 1-2 hours to ensure completion.

-

Quenching : Carefully pour the reaction mixture into a beaker containing a stirred aqueous solution of sodium bisulfite. This step quenches any unreacted bromine, evidenced by the disappearance of the reddish-brown color.

-

Extraction and Wash : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acid) and brine.

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by column chromatography on silica gel if necessary, yielding the final this compound.

Applications in Research and Drug Development

The utility of this compound stems from its capacity to serve as a versatile scaffold for building more complex molecules with desirable biological activities.

Diagram: Role as a Versatile Chemical Building Block

Caption: Reactivity of this compound in synthetic chemistry.

Its primary application is as a pharmaceutical intermediate. The trifluoromethyl group is known to improve pharmacological profiles by enhancing metabolic stability and membrane permeability. The bromine atom allows for its incorporation into larger molecules via robust and well-documented cross-coupling reactions, a cornerstone of modern drug synthesis. This enables medicinal chemists to systematically build libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.

In agrochemical synthesis, the same principles apply. The trifluoromethyl moiety can increase the efficacy and persistence of pesticides and herbicides.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are compiled from standard Safety Data Sheets (SDS).

-

Handling :

-

Always work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Prevent the formation of dust and aerosols.

-

Use non-sparking tools to prevent fire from electrostatic discharge.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is between 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Disposal :

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Conclusion

This compound, identified by CAS number 1224604-17-4, is a high-value synthetic intermediate. Its unique trifunctionalized structure provides chemists with a powerful tool for constructing complex molecules. The interplay between the reactive bromine site and the property-enhancing fluoro and trifluoromethyl groups makes it an indispensable component in the pipeline for developing next-generation pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.

References

- MySkinRecipes. (n.d.). This compound.

- National Institutes of Health. (n.d.). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol.

- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Bromo-4-chloro-5-(trifluoromethyl)phenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). *The Role of 4-

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol molecular weight

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol: Properties, Applications, and Synthetic Utility

Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore its strategic importance as a versatile synthetic building block. The unique combination of bromo, fluoro, and trifluoromethyl substituents imparts desirable characteristics that enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1][2][3] This document serves as a resource for scientists and professionals, offering insights into the compound's applications, handling protocols, and its role in the synthesis of complex, high-value chemical entities.

Core Physicochemical Properties

This compound is a polysubstituted phenol that serves as a valuable intermediate in organic synthesis.[1] Its identity and reactivity are defined by its precise molecular structure and resulting physical properties. The accurate determination of its molecular weight is fundamental for stoichiometric calculations in synthesis and for its characterization via mass spectrometry.

The molecular formula of the compound is C₇H₃BrF₄O.[1][4] Based on this composition, the calculated molecular weight is 258.998 g/mol .[4] For routine laboratory use, this value is often rounded to 259.00 g/mol .[1]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 258.998 g/mol | Guidechem[4] |

| Molecular Formula | C₇H₃BrF₄O | Guidechem, MySkinRecipes[1][4] |

| CAS Number | 1224604-17-4 | Guidechem[4] |

| Appearance | Crystals or powder | Thermo Scientific[5] |

| Boiling Point | 181.5 ± 35.0 °C at 760 mmHg | MySkinRecipes[1] |

| Storage Conditions | 2-8°C, dry and sealed | MySkinRecipes, Angene Chemical[1][6] |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)O)F)Br | Guidechem[4] |

| InChIKey | ASJWBFQGKNTKGX-UHFFFAOYSA-N | Guidechem[4] |

Strategic Importance in Modern Drug Discovery and Synthesis

The utility of this compound in research and development, particularly in the pharmaceutical and agrochemical sectors, stems from the strategic placement of its three distinct functional groups on the phenol scaffold.[1] Each substituent plays a critical role in influencing both the synthetic versatility of the building block and the pharmacological profile of the final target molecule.

-

Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties.[7] This strongly electron-withdrawing group can increase metabolic stability by blocking potential sites of oxidation, improve lipophilicity (Hansch π value of +0.88), and enhance binding affinity to biological targets.[3][8] Its presence is crucial for improving the overall pharmacokinetic profile of a molecule.[2][3]

-

Bromo (-Br) Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Stille couplings.[2][9] This allows for the straightforward construction of complex carbon-carbon bonds, enabling the synthesis of biaryl structures common in many active pharmaceutical ingredients (APIs).[9]

-

Fluoro (-F) Group: The presence of a fluorine atom can profoundly influence a molecule's pKa, conformation, and membrane permeability.[9][10] Like the -CF₃ group, it can block metabolic pathways and modulate the electronic properties of the aromatic ring, often leading to improved target affinity and bioavailability.[1][10]

The combination of these groups makes this compound a highly sought-after intermediate for creating novel compounds with enhanced stability and biological activity.[1]

Methodologies and Experimental Protocols

The effective use of this compound requires adherence to proper handling procedures and an understanding of its application in standard synthetic protocols.

Protocol 1: General Handling, Storage, and Safety

This protocol outlines the essential steps for safely managing the compound in a laboratory setting, ensuring the integrity of the material and the safety of the researcher.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[11][12]

-

Dispensing: Carefully weigh and dispense the solid material, avoiding the creation of dust clouds. Use non-sparking tools.[12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, as recommended between 2-8°C.[1][6]

-

Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This generalized protocol demonstrates the application of this compound as an aryl halide substrate in a Suzuki-Miyaura cross-coupling reaction. Note: Reaction conditions should be optimized for specific substrates.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add Coupling Partner: Add the desired aryl or heteroaryl boronic acid or boronic ester (1.1-1.5 eq).

-

Add Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add Solvent: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-110°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired biaryl phenol derivative.

Safety and Hazard Information

It is imperative for researchers to be aware of the potential hazards associated with this compound. The information below is summarized from safety data sheets (SDS).

| Hazard Type | GHS Classification & Statement | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][14] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water.[11][13] |

| Eye Irritation | Causes serious eye irritation/damage. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[11][13] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[11][13] |

Conclusion

This compound is a specialty chemical whose molecular weight of 258.998 g/mol is a foundational data point for its use in quantitative chemical synthesis. Its true value lies in its trifunctionalized structure, which provides a powerful platform for the development of novel pharmaceuticals and agrochemicals. The strategic combination of a synthetically versatile bromine atom with bioavailability-enhancing fluorine and trifluoromethyl groups makes it an indispensable building block for modern chemical research. Proper understanding of its properties, handling requirements, and synthetic applications enables scientists to leverage this compound to its full potential in the pursuit of new and improved chemical entities.

References

- MySkinRecipes. "this compound".

- National Center for Biotechnology Information. "4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol".

- Angene Chemical. "Safety Data Sheet".

- Pharmaffiliates. "4-Bromo-2-fluorophenol: A Cornerstone in Pharmaceutical Synthesis".

- PubChemLite. "2-bromo-4-fluoro-6-(trifluoromethyl)phenol".

- PubChem. "4-Bromo-2-fluorotoluene".

- SpectraBase. "4-Bromo-2-fluoro-6-nitrophenol - Optional[Vapor Phase IR] - Spectrum".

- Journal of Biomedical Research & Environmental Sciences. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities".

- MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design".

- ResearchGate. "b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol". Available at: https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig3_273460832_fig3_273460832

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. H31787.06 [thermofisher.com]

- 6. angenechemical.com [angenechemical.com]

- 7. jelsciences.com [jelsciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

The Analytical Gauntlet: A Technical Guide to the Structural Elucidation of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Introduction: A Molecule of Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and bromine atoms into organic scaffolds is a cornerstone of molecular design. These halogens impart unique electronic properties, modulate lipophilicity, and can significantly enhance metabolic stability and binding affinity. 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol stands as a prime exemplar of such a multi-functionalized aromatic building block. Its trifluoromethyl group offers a potent electron-withdrawing effect and metabolic shield, the fluorine atom further influences acidity and conformation, and the bromine atom serves as a versatile handle for cross-coupling reactions.[1]

This technical guide provides an in-depth, experience-driven framework for the complete structural elucidation of this compound. We will navigate the analytical workflow not as a mere sequence of steps, but as a logical progression of hypothesis and verification. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the structural characterization of complex, halogenated aromatic compounds.

Chapter 1: The Foundational Blueprint - Mass Spectrometry

The first port of call in any structural elucidation is typically mass spectrometry (MS), as it provides the molecular weight and elemental composition—the very blueprint of the molecule. For a compound like this compound, a high-resolution mass spectrometry (HRMS) analysis is indispensable.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the phenolic nature and expected volatility of the target compound, GC-MS with electron ionization (EI) is the preferred method for initial analysis.

Protocol:

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: 1 µL of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Chromatographic Separation: The analyte is separated from any impurities on a capillary column (e.g., a 30 m, 0.25 mm ID, 0.25 µm film thickness DB-5ms column). A temperature gradient is employed to ensure good peak shape and resolution.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation: The Isotopic Signature and Fragmentation Logic

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 ion cluster for any fragment containing a single bromine atom.

Predicted Mass Spectrometry Data:

| Feature | Predicted m/z | Rationale & Interpretation |

| Molecular Ion [M]⁺• | 258/260 | The presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units, is the definitive signature of a monobrominated compound. The nominal molecular weight is 259 g/mol .[2] |

| [M-Br]⁺ | 179 | Loss of the bromine radical, a common fragmentation pathway for bromoaromatics. |

| [M-HBr]⁺• | 178 | Elimination of a hydrogen bromide molecule. |

| [M-CO]⁺• | 230/232 | Loss of carbon monoxide, a characteristic fragmentation of phenols. |

| [CF₃]⁺ | 69 | A common fragment indicating the presence of a trifluoromethyl group. |

The fragmentation pattern provides a puzzle to be assembled. The initial observation of the M/M+2 cluster at m/z 258/260 confirms the molecular formula C₇H₃BrF₄O. Subsequent losses of Br, HBr, and CO are all consistent with the proposed phenolic structure.

Caption: Integrated NMR workflow for structural elucidation.

Data Interpretation: A Symphony of Signals

The interpretation of the NMR data is a process of deduction, integrating information from all experiments.

Predicted ¹H NMR Data (in CDCl₃):

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | d | 1H | H-5 | Deshielded by the adjacent bromine and the electron-withdrawing CF₃ group. Will show coupling to H-3. |

| ~7.2 | dd | 1H | H-3 | Influenced by the ortho fluorine and will show coupling to H-5. The coupling to the fluorine atom will further split the signal. |

| ~5.5-6.5 | br s | 1H | -OH | The chemical shift of the phenolic proton is variable and concentration-dependent. It will appear as a broad singlet. |

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃):

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| ~ -63 | s | -CF₃ | The chemical shift is characteristic of an aromatic trifluoromethyl group. It will likely appear as a singlet in a proton-decoupled spectrum. |

| ~ -120 | d | Ar-F | The chemical shift is in the typical range for a fluorine atom on an electron-deficient aromatic ring. It will be split by the ortho proton (H-3). |

Predicted ¹³C NMR Data (in CDCl₃):

| Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~150 | d | C-2 | The carbon bearing the fluorine will show a large one-bond ¹J(C-F) coupling. |

| ~145 | d | C-1 | The carbon bearing the hydroxyl group will be deshielded and may show a smaller ²J(C-F) coupling. |

| ~130 | d | C-3 | Aromatic CH carbon, will show coupling to the adjacent fluorine. |

| ~125 | q | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to one-bond coupling to the three fluorine atoms. |

| ~122 | m | C-5 | Aromatic CH carbon. |

| ~120 | q | C-6 | The carbon bearing the CF₃ group will be split into a quartet by the three fluorine atoms. |

| ~115 | s | C-4 | The carbon bearing the bromine atom. |

The Power of 2D NMR:

-

COSY: A cross-peak between the signals at ~7.5 ppm and ~7.2 ppm would confirm that these two protons are coupled, and therefore on adjacent carbons (H-3 and H-5).

-

HSQC: This experiment would show a correlation between the proton at ~7.5 ppm and its attached carbon (C-5), and the proton at ~7.2 ppm and its attached carbon (C-3).

-

HMBC: This is the key to assembling the full carbon skeleton. For example, the proton at H-5 (~7.5 ppm) should show correlations to C-1, C-3, and C-4. The phenolic proton could show correlations to C-1 and C-2. These long-range correlations provide the unambiguous connectivity map of the molecule.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a testament to the power of a multi-technique, logic-driven analytical approach. Each experiment provides a piece of the puzzle, and the final proposed structure must be consistent with all observed data. The characteristic isotopic pattern in the mass spectrum confirms the elemental composition. The IR spectrum validates the presence of key functional groups. Finally, the comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the molecular architecture. This integrated workflow represents a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

References

- MySkinRecipes. This compound. [Link]

- The Royal Society of Chemistry.

- ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

- PubChem. 4-Bromo-2-fluorotoluene. [Link]

- NIST. 4-(Trifluoromethyl)-phenol. [Link]

- Arabian Journal of Chemistry. Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

- PubChem. 4-(Trifluoromethyl)phenol. [Link]

- NIST. Phenol, 4-bromo-. [Link]

- NIST. 4-Bromo-2-methylphenol. [Link]

- PubChemLite. 2-bromo-4-fluoro-6-(trifluoromethyl)phenol. [Link]

- SpectraBase. 4-Fluoro-2-(trifluoromethyl)phenol. [Link]

- ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

- NIST. Phenol, 4-bromo-2-chloro-. [Link]

- Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

- Chemistry Steps. Interpreting IR Spectra. [Link]

- UCLA. Spectroscopy Tutorial: Phenols and Enols. [Link]

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]read-and-interpret-them/)

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes theoretical principles of solubility, predictive analysis based on structurally analogous compounds, and a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both a robust theoretical framework and practical, step-by-step guidance for laboratory application.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its journey from the laboratory to clinical application. For a compound like this compound, which serves as a building block in complex organic synthesis, understanding its solubility profile is paramount for several reasons:

-

Reaction Kinetics and Purity: The rate and completeness of a chemical reaction often depend on the ability of the reactants to be in the same phase. Poor solubility can lead to sluggish reactions, incomplete conversions, and the generation of impurities, complicating downstream processing and purification.

-

Process Development and Scale-up: Establishing a reliable and scalable synthesis route requires a thorough understanding of the solubility of all components in the chosen solvent system. This knowledge is crucial for designing efficient crystallization, extraction, and purification processes.

-

Formulation and Bioavailability: For the final API, aqueous and lipid solubility are key determinants of its bioavailability. While this guide focuses on organic solvents, the principles governing its solubility provide insights into its lipophilicity, a factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will first delve into the theoretical underpinnings of the solubility of this compound, followed by a detailed experimental protocol for its empirical determination.

Theoretical Framework and Predictive Analysis

A molecule's solubility is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding can be gained by examining the specific functional groups of this compound and drawing comparisons with structurally similar compounds.

Molecular Structure and Functional Group Analysis

The structure of this compound incorporates several functional groups that dictate its solubility behavior:

-

Phenolic Hydroxyl (-OH) Group: This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).

-

Aromatic Ring: The benzene ring is inherently non-polar and will contribute to the compound's solubility in non-polar and moderately polar aprotic solvents.

-

Halogen Substituents (Bromo- and Fluoro-): The bromine atom is large and polarizable, contributing to van der Waals forces. The highly electronegative fluorine atom can participate in hydrogen bonding and increases the acidity of the phenolic proton.

-

Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group significantly increases the lipophilicity (fat-solubility) of the molecule. It is generally considered to enhance solubility in non-polar organic solvents.

Predictive Solubility Based on Analogous Compounds

Given the lack of direct quantitative data for this compound, we can infer its likely solubility profile by examining related compounds:

| Compound | Relevant Functional Groups | Reported Solubility | Inference for Target Molecule |

| 4-Bromophenol | Phenol, Bromo | Soluble in ethanol, methanol, chloroform.[1][2][3][4] | Suggests good solubility in polar protic and some chlorinated solvents. |

| 2-Fluorophenol | Phenol, Fluoro | Water solubility of 80.72 g/L at 25°C.[5] Soluble in methanol.[6][7] | The fluorine's ability to hydrogen bond may confer some solubility in polar protic solvents. |

| 4-(Trifluoromethyl)phenol | Phenol, Trifluoromethyl | Slightly soluble in chloroform, DMSO, and methanol; insoluble in water.[8][9] | The trifluoromethyl group's lipophilicity indicates a preference for less polar organic solvents and poor aqueous solubility. |

Synthesis of Predictions:

Based on this analysis, this compound is predicted to exhibit the following solubility characteristics:

-

High Solubility: In polar aprotic solvents such as acetone and ethyl acetate, and in polar protic solvents like ethanol and methanol, due to the combined effects of hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: In less polar solvents like dichloromethane and toluene, driven by the lipophilic nature of the trifluoromethyl group and the aromatic ring.

-

Low Solubility: In highly non-polar solvents such as hexane, and very low solubility in water.

Advanced Predictive Models

For more quantitative predictions, several computational models can be employed:

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group contribution model predicts activity coefficients, which can be used to calculate solubility.[10][11][12][13] It is particularly useful when experimental data is scarce.

-

Hansen Solubility Parameters (HSP): This model breaks down the total cohesive energy of a substance into three components: dispersion, polar, and hydrogen bonding.[14][15][16][17][18] Solvents with similar HSP values to the solute are likely to be good solvents.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, from first principles.[19][20][21][22][23]

While a full computational study is beyond the scope of this guide, these tools represent the next step for a more precise theoretical estimation of solubility.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[24][25][26][27][28] This protocol provides a detailed, step-by-step methodology compliant with Good Laboratory Practices (GLP).[29]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[30][31][32][33]

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau, confirming equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute a known volume of the filtered supernatant to a concentration that falls within the linear range of the HPLC calibration curve.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column and a suitable mobile phase) to achieve good separation and peak shape.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Tabulated Solubility Data

| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Ethanol | High | To be determined |

| Methanol | High | To be determined |

| Acetone | High | To be determined |

| Ethyl Acetate | High | To be determined |

| Dichloromethane | Moderate | To be determined |

| Toluene | Moderate | To be determined |

| Hexane | Low | To be determined |

Molecular Interactions Influencing Solubility

The following diagram illustrates the key intermolecular forces at play when this compound dissolves in a polar protic solvent like ethanol.

Caption: Intermolecular forces in a solution of the target molecule in ethanol.

Conclusion

References

- Solubility of Things. (n.d.). 4-Bromophenol.

- PubChem. (n.d.). 4-Bromophenol.

- Takács-Novák, K., & Völgyi, G. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28.

- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.

- Wikipedia. (n.d.). COSMO-RS.

- Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.

- Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.

- ResearchGate. (n.d.). Challenges in Predicting Aqueous Solubility of Organic Molecules Using the COSMO-RS Model.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- AIChE. (2023). (337cn)

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- ACS Publications. (n.d.). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus.

- PubMed. (n.d.). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- ResearchGate. (2025, August 7). MPP-UNIFAC, a predictive activity coefficient model for polyphenols.

- ACS Publications. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters.

- NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- Kinam Park. (n.d.). Hansen Solubility Parameters.

- WHO. (n.d.). GOOD LABORATORY PRACTICE (GLP).

- ResearchGate. (2016, February 3). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.

- Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.

- NIH. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Aidic. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model.

- Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.

- YouTube. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019.

- PubChem. (n.d.). 4-(Trifluoromethyl)phenol.

Sources

- 1. 4-Bromophenol | 106-41-2 [chemicalbook.com]

- 2. 4-Bromophenol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluorophenol CAS#: 367-12-4 [m.chemicalbook.com]

- 6. 2-Fluorophenol 1000 µg/mL in Methanol | CymitQuimica [cymitquimica.com]

- 7. 2-Fluorophenol 1000 µg/mL in Methanol | LGC Standards [lgcstandards.com]

- 8. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 9. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 10. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aidic.it [aidic.it]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 17. kinampark.com [kinampark.com]

- 18. m.youtube.com [m.youtube.com]

- 19. scm.com [scm.com]

- 20. COSMO-RS - Wikipedia [en.wikipedia.org]

- 21. zenodo.org [zenodo.org]

- 22. researchgate.net [researchgate.net]

- 23. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 24. researchgate.net [researchgate.net]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ingentaconnect.com [ingentaconnect.com]

- 29. proto.ufsc.br [proto.ufsc.br]

- 30. pharmaguru.co [pharmaguru.co]

- 31. researchgate.net [researchgate.net]

- 32. improvedpharma.com [improvedpharma.com]

- 33. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Polysubstituted Phenol

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a phenolic ring, confers a distinct reactivity profile that is highly sought after for creating novel bioactive compounds. The strategic placement of these moieties allows for selective chemical transformations, making it a valuable intermediate in the development of new drugs and crop protection agents.[1] The trifluoromethyl group, in particular, is known to enhance key properties of target molecules, such as metabolic stability and binding affinity. This guide provides an in-depth overview of the safety, handling, and reactivity of this compound to empower researchers to utilize this versatile compound safely and effectively.

Physicochemical and Toxicological Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1224604-17-4 | [1][2] |

| Molecular Formula | C₇H₃BrF₄O | [1][2] |

| Molecular Weight | 258.998 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Boiling Point | 181.5 ± 35.0 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C, dry and sealed | [1] |

Toxicological Summary and Hazard Analysis

Based on information for structurally similar halogenated phenols and supplier-provided data, this compound should be handled as a hazardous substance with the following potential effects:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The presence of the trifluoromethyl group and halogen atoms likely contributes to its irritant and toxic properties. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Core Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

Caption: Workflow for Engineering Controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a certified and properly functioning chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

-

Emergency Equipment: An operational and easily accessible emergency eyewash station and safety shower are mandatory in the immediate vicinity of the work area.

Personal Protective Equipment (PPE): Essential for Individual Safety

Caption: Personal Protective Equipment (PPE) Selection.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat should be worn at all times. For tasks with a high risk of splashes, a chemically resistant apron is also recommended.

-

Respiratory Protection: In situations where aerosolization is possible and engineering controls may not be sufficient, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Reactivity and Incompatibility

Understanding the reactivity of this compound is key to preventing hazardous incidents.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Bases: Will deprotonate the acidic phenolic hydroxyl group in an exothermic reaction.

-

Strong Acids: May catalyze decomposition reactions.

-

Certain Metals: Contact with some metals could catalyze degradation.[3]

Thermal Decomposition:

Upon heating, halogenated aromatic compounds can decompose to form toxic and corrosive gases.[4] While specific decomposition products for this compound have not been fully investigated, thermal degradation may release:

-

Hydrogen bromide (HBr)

-

Hydrogen fluoride (HF)

-

Carbon oxides (CO, CO₂)

-

Other toxic and corrosive fumes

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol outlines a general procedure for the safe handling of this compound in a laboratory setting.

Protocol: Safe Weighing and Dispensing

-

Preparation:

-

Don appropriate PPE as outlined above.

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Have all necessary equipment (spatulas, weighing paper, reaction vessel) ready inside the fume hood.

-

-

Weighing:

-

Tare a suitable container on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the container using a clean spatula.

-

Avoid creating dust. If the compound is a fine powder, handle it with extra care.

-

-

Dispensing:

-

If dissolving in a solvent, add the solvent slowly to the solid in the reaction vessel under stirring.

-

Ensure the reaction vessel is appropriately sized to avoid splashes.

-

-

Cleanup:

-

Carefully clean any spills within the fume hood using an appropriate absorbent material.

-

Wipe down the work surface with a suitable solvent.

-

Dispose of all contaminated materials as hazardous waste.

-

Emergency Procedures: Preparedness is Key

Caption: Flowchart for Emergency Response to Exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Segregation: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[5]

-

Incompatibilities: Do not mix with incompatible materials in the waste container.

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable synthetic intermediate with a significant potential to contribute to advancements in drug discovery and agrochemical development. Its unique reactivity, however, is accompanied by potential hazards that necessitate a robust safety-conscious approach. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this important molecule.

References

- MySkinRecipes. This compound.

Sources

A Comprehensive Technical Guide to the Handling and Storage of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts specific chemical properties that make it a valuable intermediate in organic synthesis.[1] The presence of these varied functional groups allows for a range of chemical transformations, enabling the construction of complex molecular architectures.[1] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols for its handling and storage. This guide provides an in-depth, scientifically grounded framework for the safe and effective management of this compound in a laboratory setting.

Physicochemical and Hazardous Properties

A comprehensive understanding of the physicochemical properties of a compound is the foundation of its safe handling. While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structural analogues and available safety data sheets.

| Property | Value/Information | Source(s) |

| CAS Number | 1224604-17-4 | [2] |

| Molecular Formula | C₇H₃BrF₄O | [2] |

| Molecular Weight | 259.00 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | 181.5 ± 35.0 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C, dry and sealed | [1] |

The primary hazards associated with this compound are characteristic of halogenated phenols. These compounds are generally considered to be toxic and corrosive.

Hazard Identification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the toxicity profile of similar halogenated phenols.

-

Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe burns upon contact. Phenolic compounds are known to be readily absorbed through the skin and can cause tissue damage.

-

Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.

The "Why": Understanding Reactivity and Incompatibility

The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the phenolic proton.[3] This heightened acidity influences its reactivity with bases. The aromatic ring is also subject to electrophilic aromatic substitution, with the hydroxyl group being a strongly activating ortho-, para-director and the trifluoromethyl group being a deactivating meta-director. The interplay of these electronic effects, along with the presence of halogen substituents, dictates the compound's reactivity and potential for hazardous reactions.

Key Incompatibilities:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions. The phenol moiety is susceptible to oxidation.

-

Strong Bases: Will react exothermically with the acidic phenolic proton.

-

Strong Acids: May catalyze decomposition reactions.

-

Certain Metals: Contact with some metals may catalyze degradation.

Safe Handling Protocols: A Self-Validating System

Adherence to a stringent set of handling protocols is paramount to ensuring the safety of laboratory personnel. These procedures are designed to be a self-validating system, where each step reinforces the overall safety of the workflow.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consider double-gloving for enhanced protection. | Prevents skin contact with the corrosive and potentially toxic compound. |

| Eye Protection | Safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing. | Protects against splashes that can cause serious and irreversible eye damage. |

| Protective Clothing | A flame-retardant and chemical-resistant lab coat. | Shields skin and personal clothing from accidental spills. |

| Respiratory Protection | A certified respirator with appropriate cartridges should be available for emergency situations or if engineering controls are insufficient. | Prevents respiratory irritation from dust or aerosols. |

Experimental Workflow: Donning and Doffing PPE

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure all necessary PPE is correctly donned and that the chemical fume hood is operational. Have all necessary equipment and reagents within the fume hood to minimize movement in and out.

-

Weighing and Transferring:

-

Perform all weighing and transfers of the solid compound within the fume hood.

-

Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

-

If preparing a solution, add the solid slowly to the solvent to avoid splashing.

-

-

Post-Handling:

-

Thoroughly clean any spills within the fume hood immediately using an appropriate absorbent material.

-

Decontaminate all equipment that has come into contact with the compound.

-

Properly label all containers with the full chemical name and relevant hazard pictograms.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Storage Requirements: Ensuring Stability and Preventing Incidents

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous situations.

-

Container: Store in the original, tightly sealed container.

-

Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[1]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, strong acids, and reactive metals.

-

Location: Store in a designated and clearly labeled area for hazardous chemicals. Avoid storing on high shelves.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.

Signs of Decomposition:

-

Color Change: Yellowing or browning of the typically white to off-white solid.

-

Change in Physical State: Clumping or caking of the solid due to moisture absorption.

-

Odor: Development of an unusual or pungent odor.

If any signs of decomposition are observed, the purity of the compound should be reassessed before use.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. For phenol exposures, some protocols recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after the initial water flush.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

The response to a spill should be dictated by its size and the level of training of the personnel involved.

Spill Response Decision Tree

Caption: Decision-making workflow for responding to a chemical spill.

Small Spill Cleanup (for trained personnel only):

-

Alert Personnel: Inform others in the immediate area.

-

Don Appropriate PPE: Including respiratory protection if necessary.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Large Spill:

-

Evacuate: Immediately evacuate the laboratory.

-

Alert: Notify your institution's emergency response team and provide them with the specific details of the spill.

-

Restrict Access: Prevent unauthorized personnel from entering the area.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

This compound is a valuable chemical intermediate whose safe utilization is contingent upon a robust understanding of its properties and a disciplined adherence to safety protocols. By integrating the principles of engineering controls, personal protective equipment, and standardized procedures for handling, storage, and emergencies, researchers can mitigate the risks associated with this compound and foster a secure laboratory environment conducive to scientific advancement.

References

- MySkinRecipes. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis.

- PubChem. (n.d.). 4-(Trifluoromethyl)phenol.

- RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols.

- RSC Publishing. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.

- PubMed. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia.

- NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.

- ACS Publications. (n.d.). Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry.

- ACS Publications. (n.d.). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor.

- ResearchGate. (2025). Fluorophenols and (Trifluoromethyl)phenols as Substrates of Site-Selective Metalation Reactions: To Protect or not To Protect.

- Angene Chemical. (2021). Safety Data Sheet.

- OSHA. (n.d.). PHENOL.

- NIOSH. (n.d.). Phenol - IDLH.

- ATSDR. (n.d.). Toxicological Profile for Phenol.

- OSHA. (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures.

- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.

- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.

- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.

- University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.

- Canada Safety Training. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.

- Chemwatch. (2016). Phenol Solution.

- Rutgers University. (n.d.). Fluorine.

Sources

spectroscopic data (NMR, IR, MS) of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly substituted aromatic compound with significant potential as a building block in the synthesis of complex pharmaceutical and agrochemical agents.[1] Its unique arrangement of electron-withdrawing groups (bromo, fluoro, and trifluoromethyl) and a hydroxyl group presents a distinct spectroscopic fingerprint. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from structurally similar analogs to provide a robust predictive analysis. This approach serves as a practical framework for researchers engaged in the synthesis and characterization of novel fluorinated compounds.

Introduction: The Compound of Interest

This compound (CAS No. 1224604-17-4) is a phenolic compound whose structural complexity makes it a valuable intermediate.[2] The fluorine-containing moieties are known to enhance the metabolic stability and bioavailability of final drug products, making this a key component in medicinal chemistry.[1] Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for this verification.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃BrF₄O | [2] |

| Molecular Weight | 258.998 g/mol | [2] |

| Boiling Point | 181.5±35.0°C at 760 mmHg |[1] |

Below is the chemical structure and numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and accuracy.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable for observing the phenolic -OH proton, which often exchanges too rapidly in CDCl₃.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for ¹H and ¹³C NMR referencing.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex coupling patterns in substituted aromatic systems.

-

Data Acquisition:

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlet peaks for each unique carbon. A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons.

-

¹⁹F NMR: Acquire with proton decoupling. No external standard is typically required as the spectrometer's fluorine frequency is stable, but an external reference like CFCl₃ (δ = 0.00 ppm) can be used.

-

Predicted ¹H NMR Spectrum

The aromatic region will feature two distinct proton signals. The phenolic proton's visibility will depend on the solvent and sample purity.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| -OH | 5.0 - 7.0 | Broad Singlet (br s) | N/A | Acidic proton, chemical shift is concentration-dependent and signal may be broad due to exchange. |

| H-3 | ~7.45 | Doublet of Doublets (dd) | JH3-H5 ≈ 2.5 Hz, JH3-F ≈ 7-9 Hz | Deshielded by adjacent fluorine. Exhibits long-range meta-coupling to H-5 and a stronger ortho-coupling to the fluorine at C-2. |

| H-5 | ~7.60 | Doublet of Doublets (dd) | JH5-H3 ≈ 2.5 Hz, JH5-F ≈ 4-5 Hz | Deshielded by adjacent bromine and trifluoromethyl group. Exhibits long-range meta-coupling to H-3 and a weaker para-coupling to the fluorine at C-2. |

Justification: The predictions are based on the analysis of similar compounds. For instance, in 4-bromo-2-fluorophenol, the aromatic protons appear in a similar region.[3] The addition of the strongly electron-withdrawing CF₃ group at C-6 is expected to further deshield the adjacent H-5 proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, including six for the aromatic ring and one for the trifluoromethyl carbon.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Coupling to F) | Rationale |

|---|---|---|---|

| C-1 | ~148-152 | Doublet (JC1-F ≈ 10-15 Hz) | Oxygen-bearing carbon, deshielded. Coupled to the ortho-fluorine. |

| C-2 | ~150-155 | Doublet (JC2-F ≈ 240-250 Hz) | Fluorine-bearing carbon, shows a characteristic large one-bond C-F coupling constant. |

| C-3 | ~120-125 | Doublet (JC3-F ≈ 4-6 Hz) | Coupled to the meta-fluorine. |

| C-4 | ~110-115 | Singlet | Bromine-bearing carbon, chemical shift influenced by the heavy atom effect. |

| C-5 | ~130-135 | Singlet | Aromatic CH carbon. |

| C-6 | ~122-128 | Quartet (JC6-F(CF3) ≈ 30-35 Hz) | Quaternary carbon attached to the CF₃ group, appears as a quartet due to coupling with the three fluorine atoms. |

| -CF₃ | ~123-126 | Quartet (JC-F ≈ 270-275 Hz) | Trifluoromethyl carbon, exhibits a very large one-bond C-F coupling constant. Data from similar CF₃-benzenes support this range.[4] |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atoms. Two signals are expected.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|

| F (on C-2) | -125 to -135 | Singlet or Narrow Multiplet | The chemical shift is typical for a fluorine atom on an aromatic ring adjacent to a hydroxyl group. It may show small couplings to H-3 and H-5. |

| -CF₃ | -60 to -65 | Singlet | This region is characteristic of trifluoromethyl groups attached to an aromatic ring. Data for various trifluoromethyl-benzenes consistently show signals in this range.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly onto the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty accessory (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The background is automatically subtracted.

Predicted IR Absorption Bands

Predicted Key IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3200 - 3550 | O-H stretch | Strong, Broad | Characteristic of a phenolic hydroxyl group involved in hydrogen bonding. |

| ~3100 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds on an aromatic ring. |

| 1500 - 1600 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected in this region due to the substituted benzene ring. |

| 1250 - 1350 | C-O stretch | Strong | Phenolic C-O bond vibration. |

| 1100 - 1200 | C-F stretch (Aromatic) | Strong | Strong absorption due to the electronegativity of fluorine. |

| 1100 - 1300 | C-F stretch (-CF₃) | Very Strong | The symmetric and asymmetric stretches of the CF₃ group result in very intense bands, often dominating this region of the spectrum. The IR spectrum for 4-(Trifluoromethyl)-phenol confirms these strong absorptions.[5] |

| 550 - 750 | C-Br stretch | Medium-Strong | This region is characteristic of carbon-bromine bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Ionization Method: Electron Ionization (EI) is a standard method for this type of molecule, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) in negative mode would also be effective, likely showing a strong [M-H]⁻ peak.

-

Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) for EI or a Liquid Chromatography-Mass Spectrometer (LC-MS) for ESI. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

-